5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid
Overview
Description
5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid, also known as IBAB, is a chemical compound used in scientific research. It is a derivative of salicylic acid and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound also scavenges free radicals, which are known to contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to protect against oxidative stress and DNA damage in cells. Additionally, this compound has been studied for its potential applications in drug delivery and as a fluorescent probe for imaging.
Advantages and Limitations for Lab Experiments
5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid has several advantages for use in laboratory experiments, including its high purity and stability. However, its low solubility in water can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research involving 5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid. These include further studies of its anti-inflammatory and antioxidant properties, as well as its potential applications in drug delivery and imaging. Additionally, this compound could be used as a starting point for the development of new compounds with improved properties.
Scientific Research Applications
5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-hydroxy-2-[(3-iodobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKMKSGGOKAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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